molecular formula C49H55NO20 B561950 N-Diphenylmethylene-O-(2,3,6,2',3',4',6'-hepta-O-acetyl-beta-D-lactosyl)-L-serine, Benzyl Ester CAS No. 337903-59-0

N-Diphenylmethylene-O-(2,3,6,2',3',4',6'-hepta-O-acetyl-beta-D-lactosyl)-L-serine, Benzyl Ester

Cat. No.: B561950
CAS No.: 337903-59-0
M. Wt: 977.966
InChI Key: WEDQXMFONKFJMH-MFYMRPFGSA-N
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Description

N-Diphenylmethylene-O-(2,3,6,2’,3’,4’,6’-hepta-O-acetyl-beta-D-lactosyl)-L-serine, Benzyl Ester is a complex organic compound that features a combination of aromatic, carbohydrate, and amino acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Diphenylmethylene-O-(2,3,6,2’,3’,4’,6’-hepta-O-acetyl-beta-D-lactosyl)-L-serine, Benzyl Ester typically involves multiple steps:

    Protection of Functional Groups: The hydroxyl groups of the lactosyl moiety are protected using acetyl groups to prevent unwanted reactions.

    Formation of the Serine Derivative: L-serine is modified to introduce the diphenylmethylene group.

    Coupling Reaction: The protected lactosyl derivative is coupled with the modified serine derivative under specific conditions, often using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Deprotection: The acetyl groups are removed to yield the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the serine moiety.

    Reduction: Reduction reactions could target the ester or the diphenylmethylene group.

    Substitution: Substitution reactions might occur at the aromatic rings or the carbohydrate moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution could involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.

Biology

    Glycobiology: Studied for its interactions with proteins and other biomolecules.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a drug candidate or a drug delivery agent.

    Diagnostic Tools: Used in the development of diagnostic assays.

Industry

    Materials Science: Explored for its potential in creating novel materials with unique properties.

    Biotechnology: Utilized in the development of biotechnological applications.

Mechanism of Action

The mechanism of action of N-Diphenylmethylene-O-(2,3,6,2’,3’,4’,6’-hepta-O-acetyl-beta-D-lactosyl)-L-serine, Benzyl Ester would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-Diphenylmethylene-L-serine, Benzyl Ester: Lacks the lactosyl moiety, making it less complex.

    O-(2,3,6,2’,3’,4’,6’-hepta-O-acetyl-beta-D-lactosyl)-L-serine, Benzyl Ester: Lacks the diphenylmethylene group, affecting its chemical properties.

Uniqueness

N-Diphenylmethylene-O-(2,3,6,2’,3’,4’,6’-hepta-O-acetyl-beta-D-lactosyl)-L-serine, Benzyl Ester is unique due to its combination of aromatic, carbohydrate, and amino acid components, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse scientific research and industrial applications.

Properties

IUPAC Name

benzyl 2-(benzhydrylideneamino)-3-[(2R,5R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H55NO20/c1-27(51)59-25-38-41(63-29(3)53)43(64-30(4)54)46(67-33(7)57)49(69-38)70-42-39(26-60-28(2)52)68-48(45(66-32(6)56)44(42)65-31(5)55)62-24-37(47(58)61-23-34-17-11-8-12-18-34)50-40(35-19-13-9-14-20-35)36-21-15-10-16-22-36/h8-22,37-39,41-46,48-49H,23-26H2,1-7H3/t37?,38?,39?,41-,42+,43?,44?,45?,46?,48+,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDQXMFONKFJMH-MFYMRPFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)OCC2=CC=CC=C2)N=C(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1[C@H](C(C([C@@H](O1)OCC(C(=O)OCC2=CC=CC=C2)N=C(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C)OC(=O)C)O[C@H]5C(C([C@H](C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H55NO20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675867
Record name Benzyl 3-{[(2R,5R)-3,4-bis(acetyloxy)-6-[(acetyloxy)methyl]-5-({(2S,5S)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl}oxy)oxan-2-yl]oxy}-2-[(diphenylmethylidene)amino]propanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

978.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337903-59-0
Record name Benzyl 3-{[(2R,5R)-3,4-bis(acetyloxy)-6-[(acetyloxy)methyl]-5-({(2S,5S)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl}oxy)oxan-2-yl]oxy}-2-[(diphenylmethylidene)amino]propanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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